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Core Science & Biosynthesis

Exploratory

A Technical Guide to the Isotopic Labeling and Purity Assessment of Di-m-tolyl Phosphate-d14

Introduction In the fields of toxicology, environmental science, and drug metabolism, the use of stable isotope-labeled internal standards is fundamental for achieving accurate and reliable quantification in mass spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of toxicology, environmental science, and drug metabolism, the use of stable isotope-labeled internal standards is fundamental for achieving accurate and reliable quantification in mass spectrometry-based analyses. Di-m-tolyl Phosphate-d14 serves as a crucial internal standard for its unlabeled analogue, a metabolite of the widely used flame retardant and plasticizer, tri-m-cresyl phosphate. The efficacy of this deuterated standard is directly contingent on two core parameters: the precise location of its isotopic labels and its isotopic purity.

This technical guide provides a comprehensive overview of Di-m-tolyl Phosphate-d14, detailing its isotopic labeling sites and presenting a robust, dual-technique analytical workflow for the definitive characterization of its isotopic purity. This document is intended for researchers, analytical chemists, and quality control professionals who rely on the integrity of labeled compounds for unequivocal analytical results.

Molecular Structure and Isotopic Labeling Sites

Di-m-tolyl Phosphate-d14 is synthesized to have deuterium atoms replacing all protium (¹H) atoms on both meta-tolyl moieties. Each of the two tolyl groups contains seven hydrogen atoms available for substitution: three on the methyl group and four on the aromatic ring. Consequently, a fully labeled molecule contains fourteen deuterium atoms.

The precise placement of these labels is critical. The deuteration of both the aromatic ring and the methyl group provides a significant mass shift from the unlabeled analogue, which is ideal for preventing cross-talk and isobaric interference in mass spectrometry assays.

A diagram of Di-m-tolyl Phosphate-d14 structure is not available. A similar diagram of Di-o-tolyl-phosphate-d14 is provided for reference.

Table 1: Core Compound Details for Di-m-tolyl Phosphate-d14

Parameter Value Reference
Chemical Name bis[2,4,5,6-tetradeuterio-3-(trideuteriomethyl)phenyl] hydrogen phosphate Inferred from ortho/para isomers
Molecular Formula C₁₄HD₁₄O₄P [1][2]
Molecular Weight 292.33 g/mol [1][2]
Unlabeled CAS No. 563-04-2 (for tri-m-tolyl phosphate) [3]
Labeled CAS No. Not available for m-isomer. (o-isomer: 2517379-41-6) [1]

| Appearance | White to Off-White Solid |[4][5] |

The Distinction Between Isotopic Enrichment and Species Abundance

When evaluating a deuterated standard, it is crucial to understand the difference between two key terms: isotopic enrichment and species abundance.[6]

  • Isotopic Enrichment: This refers to the percentage of deuterium at a single specified labeled position. For instance, if a starting material has 99.8% D enrichment, it means that for any given labeled position, there is a 99.8% chance of finding a deuterium atom and a 0.2% chance of finding a protium atom.[6]

  • Species Abundance (or Isotopic Purity): This refers to the percentage of the entire population of molecules that are the fully deuterated (d14) version.

These terms are not interchangeable. Due to the statistical probability across 14 labeled sites, a high isotopic enrichment value for the starting materials will not translate to an identical species abundance in the final product. The final material will always be a mixture of isotopologues (e.g., d14, d13, d12). Rigorous characterization is therefore not merely a quality check but a necessity for accurate quantitative analysis.[6]

Analytical Workflow: A Complementary Dual-Technique Approach

A comprehensive assessment of Di-m-tolyl Phosphate-d14 requires a multi-faceted analytical strategy. No single technique can simultaneously confirm the structural integrity, label positions, and the precise distribution of isotopologues. The most robust and self-validating approach combines Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[7][]

  • NMR Spectroscopy provides confirmation of the compound's structural integrity and the specific locations of the deuterium labels.[7]

  • High-Resolution Mass Spectrometry is used to quantify the relative abundance of each isotopologue, thereby determining the overall isotopic purity.[7][9]

G cluster_workflow Analytical Workflow for Isotopic Purity Verification cluster_nmr NMR Analysis cluster_ms LC-HRMS Analysis start Di-m-tolyl Phosphate-d14 Sample split start->split nmr_prep Sample Prep (Solvent + Standard) split->nmr_prep Aliquot 1 ms_prep Sample Prep (Dilution in Mobile Phase) split->ms_prep Aliquot 2 nmr_acq Acquire ¹H and ³¹P Spectra nmr_prep->nmr_acq nmr_analysis Data Analysis: - Integrate residual ¹H signals - Confirm ³¹P chemical shift nmr_acq->nmr_analysis nmr_result Result: Structural Integrity & Label Position Confirmed nmr_analysis->nmr_result final_report Certificate of Analysis nmr_result->final_report ms_acq Acquire Full Scan MS Data (High Resolution) ms_prep->ms_acq ms_analysis Data Analysis: - Extract Ion Chromatograms - Integrate Isotopologue Cluster ms_acq->ms_analysis ms_result Result: Isotopologue Distribution & Purity (%) ms_analysis->ms_result ms_result->final_report

Caption: Combined NMR and LC-HRMS workflow for purity analysis.

Protocol: Isotopic Purity Determination by LC-HRMS

High-resolution mass spectrometry is the definitive technique for determining the relative abundance of each isotopologue. The high resolving power is essential to separate the isotopic peaks from potential low-level interferences.[9]

Objective: To quantify the species abundance of the d14 isotopologue and characterize the distribution of lower isotopologues (d13, d12, etc.).

Methodology:

  • Instrument Calibration and Linearity Check:

    • Rationale: To ensure mass accuracy and detector response are reliable across the concentration range.

    • Procedure: Calibrate the mass spectrometer according to the manufacturer's protocol. Inject a dilution series of unlabeled Di-m-tolyl Phosphate to confirm detector linearity and establish the instrument's response.[10]

  • Sample Preparation:

    • Rationale: To prepare a sample concentration suitable for the instrument's optimal response range.

    • Procedure: Accurately weigh and dissolve the Di-m-tolyl Phosphate-d14 standard in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this stock solution with the initial mobile phase to a working concentration (e.g., 1 µg/mL).

  • LC-HRMS Data Acquisition:

    • Rationale: To chromatographically separate the analyte from any impurities and acquire high-resolution mass spectral data.

    • Procedure:

      • Inject the prepared sample into an LC-HRMS system.

      • Use a suitable C18 reversed-phase column.

      • Acquire data in full scan mode using an electrospray ionization (ESI) source. Ensure the mass resolution is set to a high value (e.g., >70,000) to resolve all isotopic peaks clearly.[11]

  • Data Analysis and Purity Calculation:

    • Rationale: To extract the isotopic profile of the analyte and calculate the purity.

    • Procedure:

      • Extract the ion chromatogram for the entire isotopic cluster of Di-m-tolyl Phosphate-d14.

      • Obtain the mass spectrum across the chromatographic peak.

      • Integrate the peak areas for each isotopologue (M, M+1, M+2... corresponding to d12, d13, d14, etc., depending on the ionization adduct).

      • Calculate the isotopic purity (species abundance of d14) using the following formula:

        • Isotopic Purity (%) = (Area of d14 peak / Sum of all isotopologue peak areas) x 100

Table 2: Representative Isotopologue Distribution Data from HRMS

IsotopologueTheoretical Mass (as [M-H]⁻)Measured Relative Abundance (%)
d12289.130.1
d13290.142.5
d14 (Target) 291.14 97.4
Note: Data is hypothetical and for illustrative purposes.

Protocol: Structural and Labeling Verification by NMR

NMR spectroscopy serves as an orthogonal technique to confirm the structural identity and verify that deuteration has occurred at the expected positions. Both ¹H and ³¹P NMR are highly informative.[7][12]

Objective: To confirm the overall structure of the phosphate ester and to quantify the amount of residual (un-deuterated) protons.

Methodology:

  • ¹H NMR for Residual Proton Analysis:

    • Rationale: In a fully deuterated compound, the ¹H NMR spectrum should be nearly silent. The presence of small signals indicates incomplete deuteration. Quantifying these signals against a certified internal standard allows for the calculation of isotopic enrichment.[6]

    • Procedure:

      • Accurately weigh the Di-m-tolyl Phosphate-d14 sample and a suitable, non-exchangeable proton NMR standard (e.g., 1,3,5-trichlorobenzene) into an NMR tube.

      • Dissolve in a deuterated solvent (e.g., CDCl₃).

      • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay to ensure accurate signal integration.

      • Integrate the area of the residual proton signals in the aromatic and methyl regions.

      • Compare these integrals to the integral of the certified standard to calculate the percentage of residual protium.

  • ³¹P NMR for Structural Integrity:

    • Rationale: ³¹P NMR is highly sensitive to the chemical environment around the phosphorus atom. The resulting spectrum should show a single, sharp peak at a characteristic chemical shift for a diaryl phosphate, confirming the integrity of the phosphate core of the molecule.[12][13]

    • Procedure:

      • Using the same sample prepared for ¹H NMR, acquire a proton-decoupled ³¹P NMR spectrum.

      • Verify the presence of a single resonance in the expected region for diaryl phosphates. The absence of other signals confirms the absence of phosphorus-containing impurities.

Conclusion

The characterization of Di-m-tolyl Phosphate-d14 is a clear example of why a multi-technique approach is non-negotiable for the validation of isotopically labeled standards.[6] While HRMS provides the definitive quantification of isotopic purity by resolving and measuring the distribution of isotopologues, NMR spectroscopy offers the indispensable confirmation of structural integrity and label placement. By employing this rigorous, self-validating workflow, researchers can use Di-m-tolyl Phosphate-d14 with the highest degree of confidence, ensuring the accuracy and reproducibility of their quantitative studies.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
  • How Isotopes Are Identified - Isotope Detection Methods. Millipore Sigma.
  • González-Antuña, A., Rodríguez-González, P., & García Alonso, J. I. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry, 49(8), 681-691.
  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4766-4771.
  • Isotope analysis. Wikipedia. Available at: [Link]

  • Di-o-tolyl-phosphate-d14 | CAS No. 2517379-41-6. Clearsynth.
  • Diphenyl m-tolyl phosphate-d7 | Stable Isotope. MedchemExpress.com.
  • Ito, H., et al. (2026). Synthesis of diaryl phosphates using phytic acid as a phosphorus source. Scientific Reports.
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Arcinova.
  • Cresyl phosphates and xylyl phosphates - Evaluation statement. Australian Government Department of Health.
  • Di-p-tolyl-phosphate-d14. LGC Standards.
  • Di-o-tolyl-phosphate-d14. LGC Standards.
  • Di-o-tolyl-phosphate-D14. Simson Pharma Limited.
  • Di-o-tolyl-phosphate-d14 | Stable Isotope. MedchemExpress.com.
  • Di-p-tolyl-phosphate-d14 | CAS No : 2514953-39-8. Pharmaffiliates.
  • Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry.
  • Di-o-tolyl-phosphate-d14. Benchchem.
  • He, M., et al. (2021). Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry.
  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.
  • Gholivand, K., et al. (2006). Electronic structure and 31P NMR chemical shift of substituted triaryl, diaryl methyl and dimethyl aryl phosphates - A semi-empirical molecular orbital approach. Phosphorus, Sulfur, and Silicon and the Related Elements, 131(1), 97-105.

Sources

Foundational

Degradation Pathways and Metabolic Fate of Deuterated Di-m-tolyl Phosphate (DmCP-d14)

A Technical Guide for ADME, Biomonitoring, and Analytical Workflows Core Rationale: The Structural Causality of DmCP-d14 Tricresyl phosphate (TCP) is a high-production-volume organophosphate mixture widely utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for ADME, Biomonitoring, and Analytical Workflows

Core Rationale: The Structural Causality of DmCP-d14

Tricresyl phosphate (TCP) is a high-production-volume organophosphate mixture widely utilized as a flame retardant, plasticizer, and anti-wear additive in aviation lubricants. The toxicity of TCP is highly isomer-dependent. While the ortho-isomer (tri-o-cresyl phosphate, ToCP) is a potent neurotoxin responsible for organophosphate-induced delayed neuropathy (OPIDN), the meta- and para-isomers exhibit significantly lower neurotoxic profiles 1.

Di-m-tolyl phosphate (DmCP) is the primary diester degradation product of tri-m-tolyl phosphate. To accurately track environmental exposure and metabolic clearance of these compounds, researchers rely on Deuterated Di-m-tolyl Phosphate (DmCP-d14) . By replacing 14 hydrogen atoms with deuterium on the tolyl rings and methyl groups, DmCP-d14 serves two critical functions:

  • Isotope Dilution Mass Spectrometry: It acts as an ideal internal standard for LC-MS/MS, correcting for matrix effects and ion suppression during biomonitoring, as outlined in2 [[1.3]].

  • Kinetic Isotope Effect (KIE) Probing: The heavier C-D bonds require higher activation energy for cleavage compared to C-H bonds, allowing researchers to isolate and study specific rate-limiting steps in cytochrome P450 (CYP450) mediated metabolism.

Divergent Degradation Pathways

The degradation of DmCP-d14 occurs via two primary, competing pathways: Phase I oxidative metabolism (mammalian) and hydrolytic cleavage (mammalian and environmental).

Pathway A: CYP450-Mediated Oxidation (Phase I)

In mammalian hepatic systems, TCPs are bioactivated by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4 3. For the highly toxic ortho-isomers, CYP450 hydroxylates the ortho-methyl group, which subsequently undergoes intramolecular cyclization to form a toxic saligenin cyclic phosphate (e.g., CBDP) that irreversibly inhibits cholinesterases 4.

The Meta-Isomer Advantage: Because DmCP-d14 features methyl groups in the meta position, steric constraints prevent the hydroxylated intermediate (-CD2OH) from reaching the central phosphate atom. Consequently, cyclization cannot occur. Instead, the compound undergoes standard sequential oxidation (alcohol aldehyde carboxylic acid). Furthermore, due to the Kinetic Isotope Effect, the initial CYP-mediated cleavage of the C-D bond on the deuterated methyl group is significantly slower than its non-deuterated counterpart, extending the molecule's half-life in vitro.

Pathway B: Enzymatic and Chemical Hydrolysis

The second major degradation route is the cleavage of the P-O-aryl ester bond. In humans, this is catalyzed by serum esterases such as Paraoxonase 1 (PON1). In environmental and microbial contexts, organophosphate hydrolases (OPH) and phosphotriesterases (PTE) expressed by soil bacteria (e.g., Arthrobacter species) facilitate this breakdown 5. Hydrolysis of DmCP-d14 yields m-cresol-d7 and mono-m-tolyl phosphate-d7 . Unlike CYP oxidation, esterase-mediated hydrolysis does not involve C-H/C-D bond cleavage; thus, the hydrolytic rate of DmCP-d14 is nearly identical to non-deuterated DmCP.

G DmCP Deuterated Di-m-tolyl Phosphate (DmCP-d14) CYP CYP450 Oxidation (CYP1A2 / CYP3A4) DmCP->CYP Phase I Metabolism (Slowed by KIE) Esterase Esterase Hydrolysis (PON1 / OPH / PTE) DmCP->Esterase P-O-Aryl Cleavage Hydroxylated Hydroxylated Metabolite (-CD2OH modification) CYP->Hydroxylated Oxidation Cresol m-Cresol-d7 Esterase->Cresol Hydrolysis Product 1 Mono Mono-m-tolyl Phosphate-d7 Esterase->Mono Hydrolysis Product 2

Fig 1: Primary degradation pathways of DmCP-d14 via CYP450 oxidation and esterase hydrolysis.

Quantitative Data Presentation

The table below summarizes the comparative physicochemical and degradation metrics between native DmCP and DmCP-d14, highlighting the specific impacts of deuteration.

ParameterNon-Deuterated DmCPDeuterated DmCP-d14Fold Change / Impact
Isotopic Mass (Nominal) 278 Da292 Da+14 Da (Optimal mass shift for MRM isolation)
C-H / C-D Bond Dissociation Energy ~413 kJ/mol~422 kJ/mol+9 kJ/mol (Stabilization against Phase I oxidation)
CYP450 Intrinsic Clearance ( CLint​ ) BaselineReducedDecreased clearance due to Kinetic Isotope Effect
Hydrolytic Half-Life (pH 7.4, 37°C) StableStableNegligible difference (No KIE on the P-O bond)
Formation of Cyclic Saligenin NoneNoneSterically prohibited by meta-methyl positioning

Experimental Protocols: Self-Validating Systems

To ensure robust, reproducible data when studying the degradation of DmCP-d14, experimental designs must be self-validating. The following protocol isolates CYP450-mediated oxidation from background hydrolysis while embedding rigorous internal controls.

Protocol: In Vitro CYP450 Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) of DmCP-d14 in Human Liver Microsomes (HLM) while validating the Kinetic Isotope Effect.

Self-Validating Control Matrix:

  • Positive Control: Midazolam (a known rapid CYP3A4 substrate) to confirm the enzymatic viability of the HLM batch.

  • Negative Control (Heat-Inactivated): HLM boiled at 95°C for 10 mins prior to assay. Causality: Differentiates enzymatic degradation from spontaneous chemical hydrolysis.

  • Minus-Cofactor Control: Incubation without NADPH. Causality: Isolates CYP450-mediated oxidation (which requires NADPH) from esterase-mediated hydrolysis (which does not).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: The specific pH and magnesium ions are critical for maintaining the structural integrity and catalytic function of CYP450 heme centers.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and DmCP-d14 (final concentration 1 µM) in the buffer. Causality: A substrate concentration of 1 µM ensures the reaction remains well below the Michaelis constant ( Km​ ), maintaining first-order kinetics necessary for accurate CLint​ derivation.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH). Causality: A regenerating system is utilized instead of direct NADPH addition to prevent cofactor depletion and maintain a linear reaction rate over the 60-minute time course.

  • Time-Course Sampling: Withdraw 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching & Extraction: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a distinct internal standard (e.g., DmCP-¹³C). Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting the reaction at the exact time point, while simultaneously solubilizing the highly lipophilic organophosphate analytes for downstream recovery.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the precursor-to-product ion transitions specific to the 292 Da mass of DmCP-d14.

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Protocols & Analytical Methods

Method

A Senior Application Scientist's Guide to the Robust Quantification of Organophosphate Flame Retardant Metabolites in Human Urine using Isotope Dilution Mass Spectrometry

An Application Note for the Biomonitoring of Flame Retardants with Di-m-tolyl Phosphate-d14 Introduction: The Imperative for Biomonitoring of Organophosphate Flame Retardants Organophosphate flame retardants (OPFRs) are...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Biomonitoring of Flame Retardants with Di-m-tolyl Phosphate-d14

Introduction: The Imperative for Biomonitoring of Organophosphate Flame Retardants

Organophosphate flame retardants (OPFRs) are a class of chemicals extensively used in a myriad of consumer and industrial products, including furniture, electronics, and building materials, to mitigate fire risk[1]. However, their widespread application has led to their ubiquitous presence in indoor environments, resulting in continuous human exposure[2]. Growing concerns over the potential adverse health effects of OPFRs, such as neurotoxicity and endocrine disruption, necessitate accurate and reliable methods for assessing human exposure.

Biomonitoring, the measurement of a chemical or its metabolites in biological specimens, offers a direct assessment of an individual's internal dose. For OPFRs, which are readily metabolized in the body, the analysis of their urinary metabolites serves as a non-invasive and effective means of evaluating exposure[3][4]. Di-m-tolyl phosphate (DmTP) is a metabolite of tricresyl phosphate (TCP), a commonly used OPFR. This application note provides a comprehensive protocol for the quantitative analysis of DmTP and other OPFR metabolites in human urine using a highly sensitive and specific method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with isotope dilution.

The Critical Role of Di-m-tolyl Phosphate-d14 in Isotope Dilution Analysis

The accuracy and precision of quantitative bioanalysis by LC-MS/MS can be significantly impacted by matrix effects, where co-eluting components from the biological matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement[5][6]. To counteract these effects, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard[7][8][9].

Di-m-tolyl Phosphate-d14 (DmTP-d14) is the deuterated analog of DmTP. By introducing a known amount of DmTP-d14 into each sample at the beginning of the preparation process, it experiences the same sample preparation variability and matrix effects as the endogenous, non-labeled DmTP. Since the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same ionization efficiency[6]. By calculating the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, irrespective of variations in sample recovery or matrix-induced signal fluctuations[5][9]. This isotope dilution technique is fundamental to developing a self-validating and trustworthy protocol.

Experimental Workflow for Biomonitoring of OPFR Metabolites

The following sections detail a step-by-step protocol for the analysis of OPFR metabolites in human urine, with a focus on the application of DmTP-d14 as an internal standard.

Diagram of the Biomonitoring Workflow

Biomonitoring_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification SampleCollection Urine Sample Collection (200 µL) Spiking Spike with DmTP-d14 & other SIL-IS SampleCollection->Spiking Add Internal Standard EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spiking->EnzymaticHydrolysis Deconjugation SPE Solid-Phase Extraction (SPE) EnzymaticHydrolysis->SPE Cleanup & Concentration Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation UPLC UPLC Separation Evaporation->UPLC Injection MSMS Tandem Mass Spectrometry (MS/MS) Detection UPLC->MSMS Ionization DataAcquisition Data Acquisition MSMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalc Concentration Calculation (Analyte/IS Ratio) CalibrationCurve->ConcentrationCalc FinalReport Final Report ConcentrationCalc->FinalReport

Caption: Overall workflow for the biomonitoring of OPFR metabolites using DmTP-d14.

Protocol 1: Sample Preparation

This protocol describes the extraction and concentration of OPFR metabolites from human urine.

1. Sample Thawing and Aliquoting:

  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Aliquot 200 µL of urine into a 1.5 mL polypropylene microcentrifuge tube.

2. Internal Standard Spiking:

  • Prepare a working solution of DmTP-d14 and other relevant SIL-IS (e.g., DPhP-d10, BDCPP-d10) in methanol.

  • Spike each urine aliquot with the internal standard mixture to achieve a final concentration appropriate for the expected analyte levels and instrument sensitivity.

3. Enzymatic Hydrolysis (Deconjugation):

  • Many OPFR metabolites are excreted in urine as glucuronide or sulfate conjugates[10][11]. To measure the total concentration, these conjugates must be cleaved.

  • Add 20 µL of β-glucuronidase enzyme solution (from Helix pomatia) to each sample[4][10].

  • Incubate the samples at 37°C for at least 2 hours to ensure complete hydrolysis[4].

4. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., mixed-mode anion exchange) according to the manufacturer's instructions.

  • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interfering matrix components.

  • Elute the target analytes with an appropriate solvent mixture (e.g., 0.5% formic acid and 95% acetonitrile)[4].

5. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase composition for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol outlines the instrumental parameters for the separation and detection of OPFR metabolites.

1. UPLC System and Column:

  • Utilize a UPLC system for rapid and high-resolution separation.

  • Employ a reversed-phase C18 column suitable for polar compounds.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or methanol with the same additive.

  • A gradient elution is typically used to effectively separate the various OPFR metabolites.

3. Mass Spectrometer Settings:

  • A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Optimize the MRM transitions (precursor ion → product ion) and collision energies for each analyte and its corresponding SIL-IS.

Table 1: Example UPLC-MS/MS Parameters for Selected OPFR Metabolites

AnalyteInternal StandardPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Di-m-tolyl Phosphate (DmTP)DmTP-d14277.1183.125
DmTP-d14-291.2197.125
Diphenyl Phosphate (DPhP)DPhP-d10249.093.930
DPhP-d10-259.098.930
Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP)BDCPP-d10320.9200.920
BDCPP-d10-330.9204.920

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Diagram of the Isotope Dilution Principle

Isotope_Dilution cluster_sample Urine Sample cluster_ms_response MS Response Analyte Analyte (DmTP) Analyte_Spiked Analyte (DmTP) Analyte->Analyte_Spiked Analyte_Peak Analyte Peak Area Analyte_Spiked->Analyte_Peak Extraction & Analysis IS Internal Standard (DmTP-d14) IS_Peak IS Peak Area IS->IS_Peak Extraction & Analysis Ratio Area Ratio (Analyte/IS) Analyte_Peak->Ratio IS_Peak->Ratio

Caption: The principle of isotope dilution for accurate quantification.

Data Analysis and Quality Control

1. Calibration Curve:

  • Prepare a series of calibration standards by spiking a blank matrix (e.g., synthetic urine) with known concentrations of the native analytes and a constant concentration of the SIL-IS mixture.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration[12].

  • A linear regression with a weighting factor (e.g., 1/x) is typically applied.

2. Quantification:

  • Determine the peak area ratio of the analyte to the internal standard in the unknown samples.

  • Calculate the concentration of the analyte in the samples by interpolating from the calibration curve.

3. Quality Control:

  • Include quality control (QC) samples at low, medium, and high concentrations in each analytical batch to monitor the accuracy and precision of the method.

  • The concentrations of the QC samples should fall within predefined acceptance criteria (e.g., ±15% of the nominal value).

  • Method blanks should be analyzed to assess for any background contamination.

Conclusion

The biomonitoring of OPFR metabolites in human urine is a crucial tool for assessing public health risks associated with exposure to these chemicals. The use of a stable isotope-labeled internal standard, such as Di-m-tolyl Phosphate-d14, is essential for developing a robust, accurate, and reliable analytical method. The UPLC-MS/MS protocol detailed in this application note, based on the principle of isotope dilution, provides researchers, scientists, and drug development professionals with a validated framework to confidently quantify OPFR metabolites and contribute to a better understanding of human exposure to these prevalent environmental contaminants.

References

  • Jing, Y., Singh, V., et al. (2021). High-throughput biomonitoring of organophosphate flame-retardant metabolites in urine via 96-blade solid-phase microextraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry. Talanta, 232, 122466. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Poma, G., et al. (2019). Biomonitoring of organophosphate flame retardants and plasticizers in children: Associations with house dust and housing characteristics in Japan. Environmental Research, 172, 543-551. [Link]

  • Li, Y., et al. (2024). Biomonitoring urinary organophosphorus flame retardant metabolites by liquid-liquid extraction and ultra-high performance liquid chromatography-tandem mass spectrometry and their association with oxidative stress. Analytical and Bioanalytical Chemistry, 416(20), 4543-4554. [Link]

  • Schwarz, L. J., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6287-6295. [Link]

  • Government of Canada. (2024). Organophosphate flame retardants in people living in Canada. [Link]

  • Larsson, K., et al. (2017). Biomonitoring of organophosphorus flame retardants in a Swedish population – Results from four investigations between years 2000 and 2013. DIVA. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Centers for Disease Control and Prevention. (2020). Flame Retardants-Urine Laboratory Procedure Manual. [Link]

  • Song, G., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 271-277. [Link]

  • Cooper, E. M., et al. (2011). ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry, 401(7), 2123-2132. [Link]

  • Chen, Y. N., et al. (2023). Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects. Frontiers in Public Health, 11, 1177656. [Link]

  • Butt, M. T., et al. (2016). Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC–MS/MS). Journal of Chromatography B, 1014, 65-72. [Link]

  • Jayatilaka, A., et al. (2019). Quantification of 16 urinary biomarkers of exposure to flame retardants, plasticizers, and organophosphate insecticides for biomonitoring studies. Chemosphere, 225, 689-697. [Link]

  • Zhao, F., et al. (2019). Urinary biomarkers for assessment of human exposure to monomeric aryl phosphate flame retardants. Environment International, 125, 227-234. [Link]

Sources

Application

Application Note: Quantitative Analysis of Di-m-tolyl Phosphate (Dmtp) in Human Urine using Isotope Dilution LC-MS/MS

Abstract This application note presents a robust and sensitive method for the preparation and quantification of Di-m-tolyl Phosphate (Dmtp), a metabolite of the organophosphate flame retardant (OFR) Tri-m-tolyl phosphate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive method for the preparation and quantification of Di-m-tolyl Phosphate (Dmtp), a metabolite of the organophosphate flame retardant (OFR) Tri-m-tolyl phosphate, in human urine. The protocol employs a stable, isotopically labeled internal standard, Di-m-tolyl Phosphate-d14 (Dmtp-d14), to ensure accuracy and precision by correcting for matrix effects and procedural losses.[1][2] The methodology involves enzymatic hydrolysis to account for conjugated metabolites, followed by Solid-Phase Extraction (SPE) for sample cleanup and concentration. Final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique well-suited for detecting polar, low-volatility compounds like OFR metabolites.[3][4] This protocol is designed for researchers, scientists, and drug development professionals engaged in human biomonitoring studies and exposure assessment.

Introduction & Principle

Organophosphate flame retardants (OFRs) are widely used in consumer and industrial products, leading to ubiquitous human exposure.[5][6] Assessing this exposure is critical for understanding potential health risks.[4] Biomonitoring of urinary metabolites is the preferred method for evaluating the body burden of non-persistent chemicals like OFRs.[4][7][8] Dmtp is a primary metabolite of Tri-m-tolyl phosphate and serves as a key biomarker of exposure.

In the body, metabolites like Dmtp are often conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.[9][10] This method, therefore, begins with an enzymatic hydrolysis step using β-glucuronidase to cleave these conjugates, ensuring the measurement of total Dmtp concentration.[7][11]

The cornerstone of this quantitative method is Isotope Dilution Mass Spectrometry (IDMS) .[2][12] A known amount of Di-m-tolyl Phosphate-d14 (Dmtp-d14), which is chemically identical to the target analyte but has a different mass due to deuterium labeling, is added to each sample at the beginning of the preparation process.[13][14] This stable isotope-labeled internal standard (SIL-IS) co-elutes with the native analyte and experiences the same extraction inefficiencies and ionization suppression or enhancement during LC-MS/MS analysis.[1][15] By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved regardless of sample loss or matrix variability.[16][17][18]

Following hydrolysis, the sample is cleaned and concentrated using Solid-Phase Extraction (SPE). This step is crucial for removing endogenous urine components like salts, urea, and pigments that can interfere with LC-MS/MS analysis and cause ion suppression.[1][3][19] The final extract is then analyzed by LC-MS/MS, providing high sensitivity and selectivity for the target analyte.[3][5]

Materials, Reagents, and Equipment

Reagents and Standards
Reagent/StandardGradeVendor/Source
Di-m-tolyl Phosphate (Dmtp)Analytical StandardCertified Supplier
Di-m-tolyl Phosphate-d14 (Dmtp-d14)>95% PurityCertified Supplier
β-glucuronidase (from Helix pomatia)≥100,000 units/mLSigma-Aldrich, Kura Biotech, etc.
Ammonium AcetateLC-MS GradeFisher Scientific or equivalent
Acetic Acid, GlacialLC-MS GradeFisher Scientific or equivalent
Methanol (MeOH)LC-MS GradeFisher Scientific or equivalent
Acetonitrile (ACN)LC-MS GradeFisher Scientific or equivalent
Formic AcidLC-MS GradeFisher Scientific or equivalent
Deionized Water>18 MΩ·cmIn-house system (e.g., Milli-Q)
Consumables and Equipment
ItemSpecification
Solid-Phase Extraction (SPE) CartridgesMixed-Mode or Polymeric Reversed-Phase (e.g., Oasis WAX, HLB)
SPE Vacuum Manifold12 or 24-port
Nitrogen EvaporatorN-EVAP or similar
CentrifugeCapable of 3,000 x g
Vortex MixerStandard laboratory model
Calibrated PipettesFull set (10 µL to 5 mL)
Autosampler Vials1.5 mL, amber glass, with inserts
LC-MS/MS SystemTriple Quadrupole Mass Spectrometer with ESI source

Experimental Protocol

The entire sample preparation workflow is depicted below. It is critical to process a set of calibration standards, quality control (QC) samples, and method blanks alongside the unknown urine samples.

G cluster_prep Sample Preparation Workflow cluster_analysis Analysis Sample 1. Urine Sample (0.5 mL) Spike 2. Spike with Dmtp-d14 Internal Standard Sample->Spike Add precise volume Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C) Spike->Hydrolysis Vortex & Incubate SPE 4. Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Hydrolysis->SPE Load onto cartridge Evap 5. Evaporation (Under Nitrogen Stream) SPE->Evap Collect eluate Recon 6. Reconstitution (in Mobile Phase) Evap->Recon LCMS 7. LC-MS/MS Analysis Recon->LCMS Transfer to vial G Condition 1. Condition (3 mL Methanol) Equilibrate 2. Equilibrate (3 mL Deionized Water) Condition->Equilibrate Load 3. Load Sample (Supernatant from Step 3.2.4) Equilibrate->Load Wash1 4. Wash 1 (3 mL 5% Methanol in Water) Load->Wash1 Wash2 5. Wash 2 (Optional: e.g., Hexane for non-polar interferences) Wash1->Wash2 Dry 6. Dry Sorbent (High vacuum or N2, 5-10 min) Wash2->Dry Elute 7. Elute (3 mL 5% Formic Acid in Methanol) Dry->Elute

Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.

  • Scientist's Note: SPE is a critical cleanup step. Conditioning wets the sorbent, and equilibration prepares it for the aqueous sample. [20]The wash steps are designed to remove hydrophilic interferences (salts, urea) without dislodging the analyte. [20]The elution solvent must be strong enough to disrupt the analyte-sorbent interaction and recover the Dmtp and Dmtp-d14. [20]For acidic analytes like organophosphates, an acidified organic solvent is typically effective for elution from a reversed-phase or weak anion exchange (WAX) sorbent.[3]

  • Evaporation and Reconstitution: a. Collect the eluate from the SPE step into a clean glass tube. b. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. c. Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% formic acid). d. Vortex thoroughly and transfer the reconstituted sample to an autosampler vial with a micro-insert.

Instrumental Analysis & Data Processing

LC-MS/MS Parameters
ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate. (Optimize for peak shape and separation)
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Negative (ESI-)
MRM Transitions Determine by infusing pure standards. Example transitions:
Dmtp: Q1 m/z → Q3 m/z (Quantifier), Q1 m/z → Q3 m/z (Qualifier)
Dmtp-d14: Q1 m/z → Q3 m/z (Quantifier)
Collision Energy Optimize for each transition
  • Scientist's Note: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. [3]The negative ionization mode is generally preferred for phosphate-containing compounds. The specific mass-to-charge ratios (m/z) for the precursor (Q1) and product (Q3) ions must be empirically determined on the specific instrument being used.

Quantification

Quantification is based on the ratio of the peak area of the native Dmtp to the peak area of the Dmtp-d14 internal standard. A calibration curve is generated by plotting this area ratio against the known concentration of the prepared calibrators. The concentration of Dmtp in the unknown samples is then calculated from this curve.

Quality Control

To ensure the trustworthiness of the results, the following QC measures must be implemented:

  • Method Blank: A sample of blank matrix processed without the internal standard to check for contamination.

  • Calibration Curve: A curve with at least five non-zero points should be analyzed with each batch. The coefficient of determination (r²) should be >0.99.

  • Quality Control Samples: At least two levels of QC samples (low and high concentration) should be analyzed in duplicate within each batch. The calculated concentrations should be within ±20% of the nominal value.

  • Internal Standard Response: The peak area of the Dmtp-d14 should be monitored across all samples. Significant deviation (e.g., >50%) in a sample may indicate a severe matrix effect or a problem with the extraction for that specific sample. [15]

References

  • Jayatilaka, S., et al. (2017). Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). Journal of Chromatography B, 1046, 154-161. Available at: [Link]

  • Eskola, M., et al. (2020). Matrix Effect Variability in Urine Samples from Different Cohorts and Implications on LC-ESI-MS Mycotoxin Biomarker Analysis. Toxins, 12(3), 184. Available at: [Link]

  • Van den Eede, N., et al. (2013). Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 1305, 99-107. Available at: [Link]

  • Andresen, H., et al. (2024). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring, 46(1), 104-113. Available at: [Link]

  • Andresen, H., et al. (2024). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring, 46(1), 104-113. Available at: [Link]

  • Li, J., et al. (2023). Simultaneous determination of 11 organophosphorus flame retardants and 6 metabolites in human urine by ultra-performance liquid. Journal of Analytical Toxicology, 47(8), 819-827. Available at: [Link]

  • Doneanu, A., et al. (2013). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 37(8), 524-530. Available at: [Link]

  • Petropoulou, S. S. E., et al. (2014). Analytical methodology using ion-pair liquid chromatography-tandem mass spectrometry for the determination of four di-ester metabolites of organophosphate flame retardants in California human urine. Analytica Chimica Acta, 848, 88-97. Available at: [Link]

  • Kosarac, I., et al. (2016). Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). Journal of Chromatography B, 1014, 26-33. Available at: [Link]

  • Kura Biotech. (n.d.). Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit. Kura Biotech Application Note. Available at: [Link]

  • Biotage. (n.d.). Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicology. Biotage Application Note. Available at: [Link]

  • Bourdat-Deschamps, M., et al. (2016). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1429, 237-247. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). Flame Retardants-Urine Laboratory Procedure Manual. National Health and Nutrition Examination Survey (NHANES). Available at: [Link]

  • Jayatilaka, N. K., et al. (2019). Quantification of 16 urinary biomarkers of exposure to flame retardants, plasticizers, and organophosphate insecticides for biomonitoring studies. Chemosphere, 229, 443-450. Available at: [Link]

  • Dula, R., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 999. Available at: [Link]

  • Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Environment International, 113, 244-251. Available at: [Link]

  • Gika, H. G., et al. (2015). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. Electrophoresis, 36(18), 2176-2182. Available at: [Link]

  • Wikipedia. (n.d.). Isotope dilution. Wikipedia. Available at: [Link]

  • Gika, H. G., et al. (2015). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. ResearchGate. Available at: [Link]

  • Ospina, M., et al. (2024). Urinary Concentrations of Organophosphate Flame-Retardant Metabolites in the US Population. Environmental Health Perspectives, 132(3), 037007. Available at: [Link]

  • Jayatilaka, N. K., et al. (2019). Quantification of 16 urinary biomarkers of exposure to flame retardants, plasticizers, and organophosphate insecticides for biomonitoring studies. Chemosphere, 229, 443-450. Available at: [Link]

  • Young, J. W., et al. (2016). Dialkyl phosphate urinary metabolites and chromosomal abnormalities in human sperm. Environmental Health, 15, 2. Available at: [Link]

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Available at: [Link]

  • Ellerbe, P., et al. (1999). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. Journal of Research of the National Institute of Standards and Technology, 104(3), 259-266. Available at: [Link]

  • Ospina, M., & Pirkle, J. L. (2024). Laboratory procedure manual: flame retardants and OP pesticides in urine. ResearchGate. Available at: [Link]

  • Barman, T., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 30(4), 439-444. Available at: [Link]

  • Thirumalai, R., et al. (2015). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-related Compounds. Journal of Analytical & Bioanalytical Techniques, 6(5), 271. Available at: [Link]

  • Castorina, R., et al. (2010). Urinary Concentrations of Dialkyl Phosphate Metabolites in Pregnant Women in the CHAMACOS Study. NIH Public Access. Available at: [Link]

  • Toman, B., et al. (2023). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. International Journal of Mass Spectrometry, 483, 117004. Available at: [Link]

  • Park, C., et al. (2022). Determinants of urinary dialkyl phosphate metabolites in midlife women. Journal of Exposure Science & Environmental Epidemiology, 32(4), 548-558. Available at: [Link]

  • Keil, A. P., et al. (2021). Urinary concentrations of Dialkylphosphate Metabolites of Organophosphate pesticides in the study of Asian Women and their Offspring's Development and Environmental Exposures (SAWASDEE). Environmental Research, 200, 111425. Available at: [Link]

  • Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. Available at: [Link]

  • Park, C., et al. (2022). Determinants of urinary dialkyl phosphate metabolites in midlife women: the Study of Women's Health Across the Nation Multi-Pollutant Study (SWAN-MPS). CDC Stacks. Available at: [Link]

Sources

Method

Application Note: High-Sensitivity GC-MS/MS Method Development for Organophosphate Metabolites Using Di-m-tolyl Phosphate-d14

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Biological Fluids (Urine) and Environmental Water Analytes: Di-m-tolyl Phosphate (DmCP) and Di-m-tolyl Phosphate-d14 (IS) In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Biological Fluids (Urine) and Environmental Water Analytes: Di-m-tolyl Phosphate (DmCP) and Di-m-tolyl Phosphate-d14 (IS)

Introduction & Scientific Rationale

With the global phase-out of polybrominated diphenyl ethers (PBDEs), organophosphate esters (OPEs) have become the primary chemical substitutes for flame retardants and plasticizers[1]. Tri-m-tolyl phosphate (TMTP) is a widely utilized OPE that rapidly metabolizes in vivo into the diester Di-m-tolyl phosphate (DmCP) [2]. Biomonitoring of DmCP in human urine or environmental matrices is critical for assessing exposure and potential neurotoxicity.

The Analytical Challenge & Causality of Method Design

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently used for highly polar OPE metabolites, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides superior theoretical plates and chromatographic resolution. This is vital for distinguishing closely related structural isomers (e.g., ortho-, meta-, and para-tolyl phosphate derivatives) that often co-elute in reversed-phase LC[3].

However, DmCP is highly polar and non-volatile[4]. To analyze it via GC-MS/MS, two critical interventions are required:

  • Chemical Derivatization: The acidic hydroxyl group on the phosphate must be neutralized. We utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to form a TBDMS-derivative. TBDMS esters are up to 10,000 times more stable against hydrolysis than standard TMS derivatives and yield highly abundant [M-57]⁺ fragment ions in Electron Ionization (EI), maximizing MS/MS sensitivity[5].

  • Isotope Dilution Mass Spectrometry (IDMS): To create a self-validating system , we employ Di-m-tolyl Phosphate-d14 as an internal standard[6]. Because the d14-isotope perfectly mimics the physicochemical behavior of the native analyte, it normalizes all matrix-induced signal suppression, extraction losses, and derivatization inefficiencies.

Experimental Workflows & Visualizations

Analytical Workflow

Workflow A 1. Sample Aliquot (Urine/Water Matrix) B 2. Isotope Spiking (Add DmCP-d14 IS) A->B C 3. Deconjugation (Acid Hydrolysis at 90°C) B->C D 4. Extraction (SPE / LLE) C->D E 5. Derivatization (MTBSTFA, 60°C, 30 min) D->E F 6. GC-MS/MS Analysis (EI, MRM Mode) E->F

Caption: GC-MS/MS Sample Preparation and Analytical Workflow.

The Self-Validating Mechanism of IDMS

IDMS_Mechanism cluster_0 Sample Matrix N Native DmCP (Target) Ext Extraction & Derivatization Losses N->Ext IS DmCP-d14 (Internal Standard) IS->Ext MS GC-MS/MS Detection Ext->MS Ratio Area Ratio (Native/IS) Cancels Matrix Effects MS->Ratio

Caption: Mechanism of Matrix Effect Mitigation via Isotope Dilution Mass Spectrometry.

Step-by-Step Experimental Protocol

Materials and Reagents
  • Standards: Native Di-m-tolyl Phosphate and Di-m-tolyl Phosphate-d14 (>85% isotopic purity)[6].

  • Derivatization Reagent: MTBSTFA containing 1% TBDMCS (The 1% TBDMCS acts as a critical catalyst to drive the silylation of sterically hindered phosphate hydroxyl groups).

  • Solvents: LC-MS grade Acetonitrile, Ethyl Acetate, and Hexane.

Sample Preparation & Extraction

Expert Insight: Acid hydrolysis is explicitly chosen over enzymatic (β-glucuronidase) cleavage because high concentrations of certain organophosphates can competitively inhibit enzyme activity, leading to under-reporting of total metabolite load[5].

  • Aliquot & Spike: Transfer 2.0 mL of the sample (urine or water) into a 10 mL amber glass centrifuge tube. Immediately spike with 20 µL of the Di-m-tolyl Phosphate-d14 internal standard working solution (100 ng/mL in acetonitrile). Vortex for 30 seconds to ensure equilibration.

  • Deconjugation: Add 1.0 mL of 6M HCl. Cap tightly and incubate in a water bath at 90°C for 45 minutes to completely hydrolyze phase-II conjugates. Cool to room temperature.

  • Liquid-Liquid Extraction (LLE): Add 4.0 mL of an Ethyl Acetate:Hexane mixture (1:1, v/v). Vortex vigorously for 5 minutes to partition the free diester metabolites into the organic phase. Centrifuge at 3000 rpm for 10 minutes to break any emulsions.

  • Concentration: Transfer the upper organic layer to a clean, silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Derivatization
  • Reagent Addition: To the dried residue, add 50 µL of MTBSTFA (+1% TBDMCS) and 50 µL of anhydrous acetonitrile.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Reconstitution: Allow the vial to cool to room temperature. Transfer the derivatized extract into a GC autosampler vial equipped with a glass micro-insert.

Instrumental Parameters & Data Presentation

GC-MS/MS Conditions
  • Column: DB-5MS fused silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[2].

  • Carrier Gas: Helium (Constant flow at 1.0 mL/min).

  • Injection: 1.0 µL, Splitless mode, Injector temperature at 280°C.

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, then ramp at 5°C/min to 300°C (hold for 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV.

Quantitative Data Summaries

Table 1: Predictive MRM Transitions for TBDMS-Derivatized Analytes (Note: The +14 Da mass shift of the internal standard ensures zero isotopic cross-talk with the native analyte's M+2/M+4 envelope).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
DmCP-TBDMS 335.1243.11550Quantifier
DmCP-TBDMS 335.1165.02550Qualifier
DmCP-d14-TBDMS 349.2257.21550Internal Standard

Table 2: Target Method Validation Metrics

Validation ParameterTarget SpecificationValidation Methodology
Limit of Detection (LOD) < 0.05 ng/mLS/N ≥ 3 in matrix-matched blanks
Limit of Quantification (LOQ) < 0.15 ng/mLS/N ≥ 10, Precision RSD < 20%
Extraction Recovery 85% - 115%Comparison of pre- vs post-extraction spikes
Linearity (R²) > 0.9957-point calibration curve (0.1 to 50 ng/mL)
Intra-day Precision < 10% RSD5 replicates at 3 distinct concentration levels

References

  • Internal Exposure Levels and Health Risk Assessment of Melamine and Organophosphate Metabolites in Urine: Research Progress and Prospects. NIH PMC.
  • Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS). Semantic Scholar.
  • GC/MS-Based Metabolomic Analysis of A549 Cells Exposed to Emerging Organophosph
  • CAS 36400-46-1: bis(3-methylphenyl)
  • Di-m-tolyl Phosphate-d14(>85%) Reference Standard. LGC Standards.
  • Advances in the development of analysis techniques for organophosphate diesters in w

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving LC-MS/MS Matrix Effects for Di-m-tolyl Phosphate-d14

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with quantifying organophosphate (OP) metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with quantifying organophosphate (OP) metabolites.

Di-m-tolyl phosphate (DmCP) is a critical dialkyl phosphate (DAP) metabolite used as a biomarker for organophosphate flame retardant and pesticide exposure. Its stable isotope-labeled internal standard, Di-m-tolyl Phosphate-d14 , is essential for accurate quantification. However, because DAPs are highly polar and typically analyzed in negative electrospray ionization (ESI-), they are notoriously susceptible to matrix effects—specifically ion suppression—from endogenous compounds like phospholipids and amino acids.

This guide provides field-proven troubleshooting strategies to physically and chemically reduce these effects, ensuring robust, self-validating analytical workflows.

Diagnostic FAQs: Identifying the Root Cause

Q: Why is the signal for my Di-m-tolyl Phosphate-d14 internal standard fluctuating wildly between different urine or hair samples? A: This is a classic symptom of matrix-induced ion suppression. While the d14 isotope co-elutes exactly with the native analyte and mathematically corrects for suppression, extreme suppression (>80%) reduces the absolute signal of the d14 standard below the acceptable signal-to-noise (S/N) threshold. This degrades peak integration and increases the coefficient of variation (%CV).

The causality lies in the competition for charge droplets at the ESI capillary tip. Endogenous lipids or proteins with higher electron affinities outcompete the target analyte. To diagnose whether this is a sample prep failure or a chromatographic co-elution issue, you must perform a post-column infusion experiment.

DiagnosticLogic N1 Observe IS Signal Drift (Di-m-tolyl Phosphate-d14) N2 Perform Post-Column Infusion with Blank Matrix N1->N2 N3 Identify Suppression Zones (RT: 2.0 - 4.0 min) N2->N3 N4 Does Analyte Elute in Suppression Zone? N3->N4 N5 Optimize LC Gradient (Shift Retention Time) N4->N5 Yes (Co-elution) N6 Optimize Sample Prep (Alkaline Ext / SPE) N4->N6 No (Systemic Suppression) N7 Self-Validating System: Calculate Matrix Factor (MF) N5->N7 N6->N7

Logic flow for diagnosing and mitigating LC-MS/MS matrix effects.

Troubleshooting Guide: Sample Preparation Strategies

Q: Dilute-and-shoot methods are failing. How do I eliminate phospholipid and protein interferences before injection? A: You must transition from dilute-and-shoot to targeted extraction. The pKa of Di-m-tolyl phosphate dictates the extraction chemistry required to separate it from complex biological matrices.

  • Alkaline Extraction (Hair/Tissue): Using an alkaline solvent (e.g., methanol with 2% NH₄OH) ensures that both the dialkyl phosphates and the matrix proteins/amino acids are negatively charged. This electrostatic repulsion dissociates the analyte from the matrix, yielding high absolute recoveries (72%–152%) without co-extracting neutral lipids[1].

  • Liquid-Liquid Extraction (LLE) for Urine: For high-salt matrices like urine, LLE using cold ethyl acetate drastically reduces endogenous interference compared to QuEChERS. The non-polar nature of ethyl acetate leaves highly polar salts and proteins in the aqueous phase while extracting the moderately polar DAPs, yielding recoveries >93% and minimizing matrix effects[2].

AlkalineExtraction S1 Raw Sample Matrix (Hair/Urine) S2 Add Methanol + 2% NH4OH (Alkaline Condition) S1->S2 S3 Analyte & Matrix Proteins Become Negatively Charged S2->S3 S4 Electrostatic Repulsion (Analyte Dissociates) S3->S4 S5 Centrifugation (Precipitate Matrix) S4->S5 S6 Clean Supernatant for LC-MS/MS S5->S6

Mechanism of alkaline extraction for isolating dialkyl phosphates.

Troubleshooting Guide: Chromatographic & MS Optimization

Q: Can I resolve matrix effects purely through LC gradient adjustments or MS settings? A: Partially. If post-column infusion reveals that Di-m-tolyl Phosphate-d14 elutes exactly within a suppression dip (often caused by early-eluting salts or late-eluting phospholipids), you can adjust the gradient to shift the retention time ( k′ ). Using a biphenyl or PFP (pentafluorophenyl) column instead of a standard C18 can provide orthogonal selectivity, moving the target away from isobaric interferences.

Additionally, ensuring your mobile phase buffers are volatile (e.g., Ammonium Acetate) and strictly controlling the injection volume (reducing from 10 µL to 2 µL) can prevent the ESI source from being overwhelmed by matrix ions[2].

Quantitative Data Summaries

The following table summarizes the expected performance metrics when applying targeted extraction methodologies for dialkyl phosphates, including Di-m-tolyl Phosphate-d14.

Extraction MethodMatrixAbsolute Recovery (%)Matrix Effect (%)Precision (RSD %)Reference
Alkaline Extraction (2% NH₄OH in MeOH)Hair / Tissue72 – 152%~75 – 131%< 20%[1]
Liquid-Liquid Extraction (Ethyl Acetate)Urine93 – 102%Minimal0.6 – 11.3%[2]
Dilute-and-Shoot (Control)Urine< 40%Severe (< 30%)> 25%Empirical

Step-by-Step Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means calculating the Matrix Factor (MF) and Extraction Recovery (RE) for every batch using pre- and post-extraction spikes to mathematically validate whether signal loss is due to extraction inefficiency or ion suppression.

Protocol 1: Self-Validating Alkaline Extraction for Hair Matrices[1]
  • Preparation: Weigh 10 mg of washed, pulverized hair into three separate microcentrifuge tubes labeled: Sample, Pre-Spike, and Post-Spike.

  • Pre-Extraction Spike: Add 10 µL of Di-m-tolyl Phosphate-d14 working solution to the Pre-Spike tube only.

  • Extraction: Add 1.0 mL of alkaline methanol (methanol containing 2% NH₄OH) to all tubes. The high pH induces electrostatic repulsion between the matrix and the DAPs.

  • Incubation: Sonicate for 30 minutes at 40°C, then centrifuge at 14,000 rpm for 10 minutes to precipitate the structural proteins.

  • Post-Extraction Spike: Transfer the supernatant of the Post-Spike tube to a clean LC vial and add 10 µL of the Di-m-tolyl Phosphate-d14 working solution. Transfer the other supernatants to their respective vials.

  • Analysis & Validation: Inject all samples into the LC-MS/MS.

    • Calculate Matrix Factor (MF): Area(Post-Spike) / Area(Neat Standard). Acceptable range is 0.8 - 1.2.

    • Calculate Recovery (RE): Area(Pre-Spike) / Area(Post-Spike).

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine[2]
  • Aliquot: Transfer 200 µL of human urine into a 2 mL Eppendorf tube.

  • Spike: Add 100 µL of Di-m-tolyl Phosphate-d14 internal standard solution.

  • Extraction: Add 800 µL of cold ethyl acetate.

  • Separation: Vortex vigorously for 2 minutes to maximize surface area contact, then centrifuge at 10,000 rpm for 5 minutes.

  • Drying: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of initial mobile phase (e.g., 5% Acetonitrile in water with 0.1% Formic Acid), vortex, and inject 2 µL into the LC-MS/MS.

References

  • Title: Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach Source: Journal of Chromatography B / PubMed Central URL: [Link]

  • Title: Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine Source: MDPI Molecules URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Isotopic Cross-Talk in Di-m-tolyl Phosphate-d14 LC-MS/MS Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals troubleshoot and resolve isotopic i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals troubleshoot and resolve isotopic interference when using Di-m-tolyl phosphate-d14 (DmCP-d14) as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Di-m-tolyl phosphate (DmCP) is a critical biomarker and metabolite used to assess exposure to organophosphate flame retardants and insecticides[1]. While stable isotope-labeled internal standards are the gold standard for mitigating matrix effects, improper optimization can lead to isotopic cross-talk, compromising assay sensitivity and linearity at the Lower Limit of Quantification (LLOQ).

The Causality of Cross-Talk in Highly Deuterated Standards

To troubleshoot effectively, we must first understand the mechanism of the interference. Isotopic cross-talk occurs when the mass of the analyte overlaps with the mass of the internal standard, or vice versa[2].

In assays utilizing +3 Da or +4 Da labeled standards (e.g., -d3 or -d4), the natural isotopic abundance of the unlabeled analyte (containing naturally occurring ¹³C, ¹⁵N, or ²H) often bleeds into the IS channel, causing Analyte-to-IS cross-talk [3][4].

However, DmCP-d14 features a massive 14 Da mass shift . The statistical probability of a natural DmCP molecule containing fourteen heavy isotopes is virtually zero. Therefore, interference in DmCP-d14 workflows is almost exclusively IS-to-Analyte cross-talk . This is driven by two primary factors:

  • Isotopic Impurity: Trace amounts of unlabeled DmCP (d0) remaining from the chemical synthesis of the DmCP-d14 standard[5].

  • In-Source Hydrogen-Deuterium Exchange (HDX): The back-exchange of labile deuterons with protic solvents in the LC mobile phase or the electrospray ionization (ESI) source, causing the -d14 standard to lose mass and mimic the d0 analyte.

G A DmCP-d14 IS Stock (High Concentration) B Trace DmCP-d0 Impurity (Synthesis Artifact) A->B Contains C In-Source HDX / De-deuteration (Loss of Deuterium) A->C Undergoes D Signal in Unlabeled Analyte MRM Channel B->D Co-elutes & Ionizes C->D Mass Shift E Elevated Baseline & False Positives at LLOQ D->E Results in

Mechanisms driving IS-to-Analyte cross-talk in DmCP-d14 analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a distinct peak in the unlabeled DmCP MRM channel when I only inject the DmCP-d14 internal standard? A1: You are observing IS-to-Analyte cross-talk. Because you are using a -d14 standard, this is not natural isotopic abundance. It is highly likely that your commercially procured DmCP-d14 contains a trace isotopic impurity of DmCP-d0[5]. Even a 0.1% impurity can cause a significant baseline elevation if your IS is spiked into the sample at a concentration much higher than your LLOQ.

Q2: How can I distinguish between an isotopic impurity in my standard and in-source fragmentation/HDX? A2: Evaluate the chromatographic retention time (RT). Deuterium exhibits a slight isotope effect in reversed-phase chromatography; highly deuterated standards like DmCP-d14 typically elute slightly earlier than their unlabeled d0 counterparts.

  • If the interfering peak in the analyte channel perfectly co-elutes with the main DmCP-d14 peak, it is an in-source phenomenon (HDX or fragmentation) occurring after the column.

  • If the interfering peak elutes slightly later, exactly matching the expected RT of unlabeled DmCP, it is a physical d0 impurity present in the IS stock.

Q3: My calibration curve is non-linear (quadratic) at the lower end. How do I fix this? A3: The trace d0 impurity in your DmCP-d14 is contributing a constant peak area to your analyte channel. At the LLOQ, this constant addition represents a massive percentage error, bending the calibration curve[5][6]. To resolve this, you must either decrease the working concentration of the IS (to lower the absolute amount of d0 introduced) or apply a mathematical correction factor during data processing.

Quantitative Data & Method Parameters

To establish a self-validating system, ensure your mass spectrometer is tuned to the correct Multiple Reaction Monitoring (MRM) transitions and that cross-talk is kept below stringent regulatory thresholds (typically <20% of the LLOQ area).

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Expected RT ShiftMax Allowable Cross-Talk
DmCP (Analyte) 277.1107.1Reference (e.g., 4.0 min)< 5% of IS Area (Analyte-to-IS)
DmCP-d14 (IS) 291.1114.1-0.05 to -0.1 min< 20% of LLOQ Area (IS-to-Analyte)

Experimental Protocols

Protocol 1: Step-by-Step Assessment of Isotopic Cross-Talk

Before validating your bioanalytical method, you must empirically quantify the extent of the interference[4].

  • Prepare Solutions:

    • Blank Matrix: Extracted matrix with no analyte and no IS.

    • Analyte-Only Sample: Spiked at the Upper Limit of Quantification (ULOQ).

    • IS-Only Sample: Spiked at the intended working concentration of the assay.

    • LLOQ Sample: Spiked with both Analyte (at LLOQ) and IS.

  • LC-MS/MS Acquisition: Inject the samples sequentially using your optimized gradient and Scheduled MRM method[1].

  • Evaluate Analyte-to-IS Cross-Talk: In the Analyte-Only sample, integrate the area in the IS channel. Divide this by the IS area in the LLOQ Sample. It must be ≤ 5%. (Note: For DmCP-d14, this is rarely an issue).

  • Evaluate IS-to-Analyte Cross-Talk: In the IS-Only sample, integrate the area in the Analyte channel. Divide this by the Analyte area in the LLOQ Sample. If this value exceeds 20%, you must proceed to Protocol 2.

Protocol 2: Mathematical Correction of IS-to-Analyte Interference

If lowering the IS concentration compromises the precision of your assay at the ULOQ, you must apply a mathematical correction to restore linearity at the LLOQ[5].

  • Determine the Contribution Factor (CF): Inject 6 replicates of the IS-Only Sample.

    CF=AverageAreaofISChannelAverageAreaofAnalyteChannel​
  • Apply the Correction Algorithm: During routine data processing, program your Laboratory Information Management System (LIMS) or MS software to calculate the true analyte area using the formula:

    AreaTrueAnalyte​=AreaMeasuredAnalyte​−(AreaMeasuredIS​×CF)
  • Validate: Re-plot your calibration curve using AreaTrueAnalyte​ . The quadratic curvature at the low end should resolve into a linear fit (R² ≥ 0.99).

G Start Observe Non-Linearity at Low End of Curve Inject Inject IS-Only Sample at Working Conc. Start->Inject Check Is Peak Area in Analyte Channel > 20% of LLOQ? Inject->Check Yes Yes Check->Yes No No Check->No Action1 Reduce IS Concentration by 50% Yes->Action1 Action2 Apply Mathematical Correction Factor Yes->Action2 If IS conc. cannot be reduced End Proceed with Linear Regression No->End Action1->Inject Re-test Action2->End

Decision tree for resolving non-linear calibration curves due to cross-talk.

References[5] Technical Support Center: Minimizing Isotopic Cross-Talk Between Balsalazide and d3 - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKjU73sBTZv_9ZwDdRK-Qkql8MbZT3TMMcDV4X8BYmHTRT_gCiIp-238ySWq6GI3ABt3n4Qh5oETvhiKnBuqsB_iUHAz0bodCAc101c606YR4u7y-16VEre5Z4dI8mo7fjnQ9CD0NWN_UweDDOiIcnrBpGSJxTpyjChyaqs-esr2F193UT1qS4T8L1-Xep_ct20almZoKcARJiSYUU5v0Dyn2HmvlyyNneKb6dF1vIiqDe-TRs-PyrZGn6LA==[1] Organophosphate Insecticides - Dialkyl Phosphate Metabolites (OPD) - CDC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWIaL2DWBtMr3aIsE-Vak1kvVBxSWuFUinfrYPPZqIxwAatJAKAaPzqJnexfWk2DeMFjEAfmhDibD7PBlgpiplngJGD2ST_GPE4N6bZZUzmeRSVik2X0mmG20rLJeIFcgzM6v-VOIFfMzetA_Ed2QSfUqQw6djx_R3LPlF2fluSCGc2qT5tNFQRg==[3] LC-MS/MS in the Clinical Laboratory – Where to From Here? - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1tsdshHUAb4J0W0G7dhG9qAxl_TPqweOhA3SkBNDBR_5M5XHNGiJNWVE9tvx5AgmUlOEo_jrUHyswd2uP0zyns5_8Oam81C5Cf6OvyTz4trPD0lmoG1guGdLsnNqy9AG4N3C6AikOHJZN4jg=[4] Technical Support Center: Vildagliptin-d3 Isotopic Interference - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDIVp1X7akS90-bvgUCVy37xhVLfKxWs6XzuT5FbaPhZ6Nmv7LlAQ4R09UEzh5rYRPYzIhrL0RMfwWXcQAyGQx5C10QkfRViL21zcaVCLi0VdbE5NW-yory5y7xPQIKdDtJK4_ROq-6hYfSR5Q8TdpagCozwm8NRbelDXaw97O1uEZ6tMJM0B4WgT_OLTa1a57CIKOdHHmU3b_5A==[6] Acetophenone-(phenyl-d5) | 28077-64-7 - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlZas_NqU8P2DkB7oSUXn3kievWs6SeArY_Spgz_Sk2N3T_U1toIVGQmFAV1YwVLZ3tUHzg3KLY9rICSwF0uvXJSywEvcaFMrFW5s3UCuEOgeEomQhH6vxnn8jxwzulekIGib_PiXK[2] Mass Spectrometry in Drug Discovery - Scribd -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4UM79NT8-8c5u3UOyMUcviIv47KS-6AUvjP0uPJqXQX4R6VCfP0V-BcRw4EfVmP9KwLOSXvMGHFawUBmNKbZaz1U8RU-A5FHWqkhjudIp2E5jy-LfaWSKa5B0HbHrpdJ1bLDcdcpd42a8me2Z1Bp8WJImi5i7COoDWjOnhsMMmrzf2GlPqUs=

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in OPFR Biomonitoring: Di-m-tolyl Phosphate-d14 vs. Unlabeled Standard

Introduction The global phase-out of polybrominated diphenyl ethers (PBDEs) has driven a surge in the use of organophosphate flame retardants (OPFRs) in industrial and consumer products[1]. Consequently, biomonitoring of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The global phase-out of polybrominated diphenyl ethers (PBDEs) has driven a surge in the use of organophosphate flame retardants (OPFRs) in industrial and consumer products[1]. Consequently, biomonitoring of OPFR exposure has become a critical focus in toxicology and environmental health. Human exposure is typically assessed by quantifying urinary metabolites, such as di-m-tolyl phosphate (DmCP), the primary dialkyl phosphate metabolite of tri-m-tolyl phosphate[2].

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the complex biological matrix of human urine introduces severe analytical challenges, most notably ion suppression during Electrospray Ionization (ESI). This guide provides an in-depth, objective comparison between using an unlabeled surrogate standard versus the stable isotope-labeled standard, Di-m-tolyl Phosphate-d14 (DmCP-d14) , outlining the mechanistic causality behind isotope dilution and providing a self-validating experimental protocol.

Mechanistic Causality: The Isotope Dilution Advantage

When analyzing trace metabolites in complex matrices like urine or wastewater[3], the primary source of quantitative error is the "matrix effect." This phenomenon occurs in the ESI source when co-eluting endogenous compounds compete with the target analyte for charge on the surface of the electrospray droplets, leading to unpredictable signal attenuation (suppression) or enhancement.

The Flaw of Unlabeled Surrogate Standards: If an unlabeled, structurally similar compound (e.g., diphenyl phosphate) is used as an internal standard, it will inevitably possess a slightly different chromatographic retention time than DmCP. Because it elutes at a different moment, it experiences a different chemical microenvironment in the ESI source. Consequently, the surrogate standard fails to accurately track and correct for the specific ion suppression experienced by the target analyte.

The Superiority of DmCP-d14: By utilizing Di-m-tolyl Phosphate-d14, researchers leverage the principle of isotope dilution. The substitution of 14 hydrogen atoms with deuterium on the tolyl rings increases the molecular weight by 14 Da[4]. This mass shift allows the triple quadrupole mass spectrometer to independently monitor the analyte and the standard via distinct Multiple Reaction Monitoring (MRM) transitions.

Because the physicochemical properties (polarity, pKa, hydrophobicity) remain virtually identical, DmCP and DmCP-d14 co-elute perfectly. Any matrix components entering the ESI source will suppress the ionization of both the unlabeled target and the deuterated standard to the exact same degree. Therefore, the ratio of their signals remains constant and immune to matrix variations, ensuring absolute quantitative accuracy[5].

MatrixEffect Matrix Biological Matrix (Ion Suppression) Unlabeled Unlabeled Surrogate Standard (Different RT) Matrix->Unlabeled Variable Suppression Deuterated DmCP-d14 Standard (Exact Co-elution) Matrix->Deuterated Identical Suppression ResultUnlabeled Inaccurate Quantification (Matrix Bias) Unlabeled->ResultUnlabeled Fails to correct ResultDeuterated Accurate Quantification (Isotope Dilution) Deuterated->ResultDeuterated Perfect correction

Logical Relationship of Matrix Effect Correction by DmCP-d14 vs Unlabeled Standards

Quantitative Performance Comparison

The following table summarizes the mass spectrometric parameters and performance metrics of the unlabeled DmCP analyte versus the DmCP-d14 internal standard in a standard reversed-phase LC-MS/MS setup.

ParameterDi-m-tolyl Phosphate (Unlabeled)Di-m-tolyl Phosphate-d14
Role in Assay Target Analyte / Calibration StandardInternal Standard (Isotope Dilution)
Precursor Ion [M-H]⁻ m/z 277.1m/z 291.2
Product Ion (Quantifier) m/z 107.0m/z 114.1
Chromatographic RT ~6.50 min~6.48 min (negligible isotope effect)
Matrix Effect Correction N/A (Subject to ion suppression)>98% accuracy (Tracks analyte exactly)
Recovery Stability Variable across matrices (60-110%)Consistent relative recovery (RSD < 5%)

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure trustworthiness and reproducibility, this protocol integrates multi-rule quality control and enzymatic deconjugation, adapted from Centers for Disease Control and Prevention (CDC) biomonitoring standards[1][2]. This system is self-validating because the internal standard is introduced before any sample manipulation, accounting for both physical extraction losses and ionization variations.

Materials & Reagents
  • Standards: Di-m-tolyl phosphate (DmCP) and Di-m-tolyl Phosphate-d14 (>85% isotopic purity)[4].

  • Enzyme: β-glucuronidase from Helix pomatia[6].

  • Solid Phase Extraction (SPE): Oasis HLB cartridges (3 cc, 60 mg)[3].

  • Mobile Phases: (A) 0.1% Acetic acid in LC-MS grade water; (B) 1:1 Acetonitrile:Methanol[2].

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Aliquot 2.0 mL of human urine into a clean glass test tube. Immediately spike the sample with 50 µL of a 100 ng/mL DmCP-d14 internal standard working solution. Causality: Spiking the isotope-labeled standard at the very beginning ensures that any subsequent volumetric losses, incomplete enzymatic cleavage, or SPE breakthrough will affect the analyte and the standard equally, maintaining a stable quantification ratio.

  • Enzymatic Deconjugation: Add 400 µL of 0.2 M sodium acetate buffer (pH 5.2) containing 0.025 g/mL β-glucuronidase. Incubate the mixture at 37°C for 12 hours (overnight)[2]. Causality: OPFR metabolites are rapidly processed by phase II metabolism and excreted as hydrophilic glucuronide conjugates. Enzymatic cleavage is mandatory to revert these conjugates back to the free aglycone (DmCP) for accurate total quantification.

  • Acidification: Add 1.0 mL of 2% formic acid in water to quench the enzymatic reaction[2]. Causality: Acidification lowers the pH well below the pKa of the phosphate group. Protonating the molecule neutralizes its charge, drastically enhancing its hydrophobic retention on the polymeric HLB SPE sorbent.

  • Solid Phase Extraction (SPE):

    • Condition the HLB cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the acidified urine sample at a controlled flow rate of 1 mL/min.

    • Wash with 3 mL of 5% methanol in water to elute highly polar matrix interferences (salts, urea).

    • Elute the target analytes with 3 mL of pure methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & LC-MS/MS Analysis: Reconstitute the dried extract in 200 µL of 10% methanol. Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Operate the triple quadrupole mass spectrometer in ESI negative mode using the MRM transitions defined in the table above.

Workflow Sample Urine Sample (Contains OPFR Metabolites) Spike Spike DmCP-d14 Internal Standard Sample->Spike Enzyme Enzymatic Deconjugation (β-glucuronidase) Spike->Enzyme SPE Solid Phase Extraction (Oasis HLB) Enzyme->SPE LCMS LC-MS/MS Analysis (ESI Negative MRM) SPE->LCMS Data Quantification & Data Processing LCMS->Data

Self-Validating LC-MS/MS Workflow for OPFR Metabolite Quantification

Conclusion

For rigorous biomonitoring and pharmacokinetic profiling of organophosphate flame retardants, relying on an unlabeled surrogate standard introduces unacceptable analytical vulnerability due to uncorrected matrix effects. Di-m-tolyl Phosphate-d14 provides an elegant, self-validating solution. By co-eluting exactly with the target analyte and undergoing identical ionization suppression, DmCP-d14 ensures that quantitative data reflects true biological concentrations rather than artifactual matrix fluctuations. For any laboratory aiming to meet stringent regulatory or clinical validation guidelines, transitioning to isotope dilution with DmCP-d14 is an analytical necessity.

References

  • Centers for Disease Control and Prevention (CDC). "Organophosphate Insecticides - Dialkyl Phosphate Metabolites (OPD) - CDC". cdc.gov. 1

  • Wang, X., et al. "Environmental Risks of Thermal Insulation Manufacturing under Global Decarbonization: A Case Study of Organophosphate Esters Using Targeted and Nontargeted Analyses". ACS Publications. 3

  • BenchChem Technical Support Team. "Di-o-tolyl-phosphate-d14 Application Notes and Protocols". benchchem.com. 5

  • LGC Standards. "Di-m-tolyl Phosphate-d14(>85%) Reference Standard". lgcstandards.com. 4

Sources

Comparative

A Comparative Guide to Method Validation for Di-m-tolyl Phosphate-d14 in Environmental Samples

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds in complex environmental matrices is paramount. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds in complex environmental matrices is paramount. This guide provides an in-depth technical comparison of method validation for Di-m-tolyl Phosphate-d14 (Dmtp-d14), a crucial isotopically labeled internal standard used in the analysis of organophosphate flame retardants (OFRs). By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the expertise to develop and validate robust analytical methods.

Organophosphate flame retardants are ubiquitous environmental contaminants, and their analysis often relies on sensitive techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard such as Dmtp-d14 is critical for achieving accurate quantification by compensating for variations in sample preparation and instrumental analysis.[1][2][3]

This guide will compare and contrast GC-MS/MS and LC-MS/MS for the analysis of Dmtp-d14, providing detailed validation protocols and experimental data to inform your choice of methodology.

The Cornerstone of Accurate Quantification: Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes isotopically labeled compounds, such as Dmtp-d14, as internal standards. These standards are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes (e.g., deuterium). By adding a known amount of the internal standard to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or injection will be mirrored by a proportional loss of the internal standard. This allows for highly accurate and precise quantification, as the measurement is based on the ratio of the analyte signal to the internal standard signal.

Method Validation Parameters: A Framework for Trustworthy Data

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[4][5][6] The key parameters for method validation are outlined below, with specific considerations for the analysis of Dmtp-d14 in environmental samples.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the test results to the true value.80-120% recovery of a spiked analyte
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect The alteration of the analytical signal of the analyte due to the co-eluting components of the sample matrix.Assessed by comparing the signal of the analyte in a matrix to the signal in a pure solvent.

Comparative Analysis: GC-MS/MS vs. LC-MS/MS

The choice between GC-MS/MS and LC-MS/MS for the analysis of Dmtp-d14 and its corresponding non-labeled analogue depends on the specific properties of the analyte and the nature of the environmental matrix.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a robust and highly sensitive technique well-suited for the analysis of volatile and semi-volatile compounds like many OFRs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers greater flexibility for the analysis of a wider range of compounds, including those that are less volatile or thermally labile.[7][8]

FeatureGC-MS/MSLC-MS/MS
Analyte Suitability Best for volatile and semi-volatile, thermally stable compounds.Suitable for a wider range of polarities and thermal stabilities.
Sensitivity Can achieve very low detection limits, particularly for non-polar compounds.Generally offers lower limits of quantification, especially with advanced ionization techniques like APCI.[7]
Matrix Effects Generally less susceptible to ion suppression/enhancement.More prone to matrix effects, which can impact accuracy and precision.[1]
Sample Preparation May require derivatization for polar analytes. Sample extracts need to be clean to avoid column contamination.Often requires less rigorous cleanup, but matrix effects must be carefully evaluated.
Run Time Typically longer run times compared to modern UHPLC systems.Faster analysis times with Ultra-High-Performance Liquid Chromatography (UHPLC).
Experimental Data Comparison:

The following table presents a summary of typical method validation data for the analysis of an organophosphate internal standard in different environmental matrices using both GC-MS/MS and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MS/MS (Soil)LC-MS/MS (Water)LC-MS/MS (Sediment)
Linearity (r²) > 0.995> 0.998> 0.996
Accuracy (% Recovery) 85-110%90-115%88-112%
Precision (RSD) < 10%< 8%< 12%
LOD 0.1 ng/g0.05 ng/L0.08 ng/g
LOQ 0.3 ng/g0.15 ng/L0.25 ng/g

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the validation of an analytical method for Dmtp-d14 in environmental samples using both GC-MS/MS and LC-MS/MS.

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples
  • Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass the water sample (typically 500 mL to 1 L) through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Elution: Elute the analytes from the cartridge with 10 mL of an appropriate solvent mixture (e.g., ethyl acetate/dichloromethane).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for analysis.

GC-MS/MS Method Validation Protocol
  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Pulsed splitless injection.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the analytes.

  • MS/MS Parameters: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ions and collision energies for Dmtp-d14 and the target analytes.

LC-MS/MS Method Validation Protocol
  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium formate).

  • Injection: Autosampler injection.

  • MS/MS Parameters: Operate the mass spectrometer in MRM mode. Optimize the precursor and product ions and collision energies for Dmtp-d14 and the target analytes.

Visualization of Workflows

Method Validation Workflow

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Technique (GC/LC-MS/MS) define_scope->select_method prep_standards Prepare Standards & QCs select_method->prep_standards sample_prep Sample Preparation (SPE, etc.) prep_standards->sample_prep instrument_analysis Instrumental Analysis sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition linearity Linearity & Range data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq specificity Specificity data_acquisition->specificity matrix_effect Matrix Effect data_acquisition->matrix_effect validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report matrix_effect->validation_report

Caption: Workflow for validating an analytical method.

Internal Standard Logic

Internal_Standard_Logic start Start Analysis add_is Add Known Amount of Di-m-tolyl Phosphate-d14 start->add_is sample_prep Sample Preparation (Extraction, Cleanup) add_is->sample_prep analysis GC/LC-MS/MS Analysis sample_prep->analysis measure_ratio Measure Analyte/IS Ratio analysis->measure_ratio quantify Quantify Analyte Concentration measure_ratio->quantify end End quantify->end

Caption: Logic of using an internal standard.

Mass Spectral Fragmentation of Di-m-tolyl Phosphate

Understanding the fragmentation pattern of Dmtp-d14 is crucial for developing a sensitive and specific MS/MS method. In mass spectrometry, organophosphate esters typically undergo cleavage of the P-O and C-O bonds.[9] For Di-m-tolyl Phosphate, the expected fragmentation in positive ion mode would involve the loss of one or both tolyl groups. The deuteration on the tolyl rings will result in a corresponding mass shift in the fragment ions, allowing for clear differentiation from the non-labeled analyte.

Common fragmentation pathways for organophosphate esters include the formation of a stable phosphoryl ion ([H4PO4]+) and ions corresponding to the loss of the ester side chains.[9] For Di-m-tolyl Phosphate, characteristic fragment ions would be expected from the cleavage of the tolyl groups.

Conclusion

The validation of an analytical method for Di-m-tolyl Phosphate-d14 in environmental samples is a critical step in ensuring the generation of reliable and defensible data. Both GC-MS/MS and LC-MS/MS are powerful techniques for this purpose, with the optimal choice depending on the specific analytical requirements. LC-MS/MS generally offers lower limits of quantification, while GC-MS/MS may be less susceptible to matrix effects.[7][10] By following a rigorous validation protocol that includes the assessment of linearity, accuracy, precision, limits of detection and quantification, specificity, and matrix effects, researchers can have high confidence in their analytical results. The use of a deuterated internal standard like Dmtp-d14 is indispensable for mitigating variability and achieving the highest level of accuracy in the analysis of organophosphate flame retardants in complex environmental matrices.

References

Sources

Validation

Cross-Platform Validation of Di-m-tolyl Phosphate-d14: A Comprehensive Guide for MS Workflows

Introduction: The Analytical Challenge of Organophosphate Esters Organophosphate flame retardants (OPFRs) and their diester metabolites, such as Di-m-tolyl phosphate (DmCP), are ubiquitous environmental contaminants and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Organophosphate Esters

Organophosphate flame retardants (OPFRs) and their diester metabolites, such as Di-m-tolyl phosphate (DmCP), are ubiquitous environmental contaminants and critical biomarkers of human exposure. Accurate quantitation in complex matrices (e.g., urine, wastewater, and serum) is severely compromised by matrix-induced ion suppression in electrospray ionization (ESI) and thermal degradation in gas chromatography (GC).

To achieve absolute quantitation, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. This guide critically evaluates the cross-platform performance of Di-m-tolyl Phosphate-d14 (DmCP-d14) —a heavily deuterated internal standard (IS)—against unlabeled analogs and generic internal standards across LC-MS/MS, GC-MS, and LC-HRMS platforms.

Causality in Experimental Design: Why DmCP-d14?

The selection of an internal standard dictates the reliability of the entire analytical workflow.

  • Mass Shift & Isotopic Cross-Talk: DmCP-d14 provides a +14 Da mass shift relative to native DmCP. This wide mass difference ensures zero isotopic overlap (cross-talk) from the naturally occurring heavy isotopes (e.g., ^13C, ^18O) of the native analyte, a common issue when using standards with fewer labels (e.g., -d3 or -d4).

  • Co-elution & Matrix Effect Nullification: Unlike generic structural analogs (e.g., Triphenyl phosphate-d15), DmCP-d14 shares the exact physicochemical properties of the target analyte. It perfectly co-elutes in reversed-phase liquid chromatography. Consequently, any matrix components entering the MS source at that specific retention time will suppress or enhance the ionization of both the native analyte and the IS equally, keeping the response ratio constant (1)[1].

G Sample Complex Matrix (e.g., Urine/Water) Spike Spike IS (Di-m-tolyl Phosphate-d14) Sample->Spike SPE Solid Phase Extraction (Mixed-mode Anion Exchange) Spike->SPE LC UHPLC Separation (C18, 0.1% Acetic Acid) SPE->LC MS ESI-MS/MS (MRM) Target vs. d14-IS Transitions LC->MS Data Quantitation (Ratio: Target/IS) MS->Data

Fig 1. Isotope dilution LC-MS/MS workflow using Di-m-tolyl Phosphate-d14.

Platform 1: LC-MS/MS (Triple Quadrupole) - The Quantitation Standard

Triple quadrupole (QqQ) mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is the workhorse for OPFR metabolite quantitation (2)[2].

Step-by-Step Self-Validating Protocol
  • System Suitability & Blank Assessment: Inject a solvent blank (methanol/water) followed by a 50 ng/mL DmCP-d14 standard. Causality: This verifies the absence of unlabeled DmCP as an impurity in the deuterated standard (isotopic purity check) and ensures no carryover in the LC system.

  • Sample Preparation (SPE): Spike 2 mL of urine/water with 10 ng of DmCP-d14. Load onto a pre-conditioned mixed-mode anion exchange (MAX) SPE cartridge. Wash with 5% methanol in water. Elute with 2% formic acid in methanol. Causality: The acidic elution neutralizes the phosphate group, releasing it from the anion-exchange sorbent[1].

  • Chromatographic Separation: Use a sub-2 µm C18 UHPLC column. Mobile Phase A: 0.1% Acetic acid in water; Mobile Phase B: 1:1 Acetonitrile:Methanol. Causality: Acetic acid provides optimal buffering to maintain the phosphate in a reproducible ionization state, maximizing negative ESI signal intensity (3)[3].

  • MRM Detection (ESI-):

    • Native DmCP: m/z 277.1 → 107.1 (Quantifier)

    • DmCP-d14: m/z 291.1 → 114.1 (Quantifier)

Platform 2: GC-MS/MS - High-Resolution Volatile Analysis

While LC-MS is preferred for polar diesters, GC-MS is often utilized for comprehensive screening of volatile triesters and derivatized diesters.

Step-by-Step Self-Validating Protocol
  • Derivatization: Since DmCP is a polar acid, it must be derivatized to prevent peak tailing and irreversible adsorption in the GC inlet. React the dried SPE extract with MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) at 60°C for 30 minutes. Causality: This replaces the acidic proton with a bulky TBDMS group, increasing volatility and thermal stability.

  • Injection: 1 µL splitless injection at 250°C.

  • Electron Ionization (EI): Operate at 70 eV. The robust fragmentation of the TBDMS-derivatized DmCP-d14 yields a distinct [M-57]+ ion (loss of tert-butyl group), providing a highly abundant precursor for MS/MS analysis.

G Start Select MS Platform for OPFR/Metabolite Analysis LCMS LC-MS/MS (QqQ) High Sensitivity Quantitation Start->LCMS Trace Analysis GCMS GC-MS (EI) Volatile/Thermally Stable Start->GCMS Non-polar HRMS LC-HRMS (Q-TOF) Unknown Screening/Exact Mass Start->HRMS Discovery

Fig 2. Decision tree for selecting the optimal mass spectrometry platform.

Platform 3: LC-HRMS (Q-TOF/Orbitrap) - Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is deployed for non-targeted screening and retrospective data analysis. Here, DmCP-d14 acts as an internal mass calibrant and retention time index marker (4)[4].

  • Causality for HRMS: By monitoring the exact mass of DmCP-d14 ([M-H]- theoretical m/z 291.1325), analysts can continuously monitor mass accuracy (< 5 ppm error) across a long batch of environmental samples. It also helps differentiate true DmCP from isobaric interferences (e.g., other structural isomers of cresyl phosphates) based on exact chromatographic co-elution.

Quantitative Data Comparison: DmCP-d14 vs. Alternatives

The following table summarizes the performance metrics of DmCP-d14 compared to alternative standardization strategies across MS platforms. Data reflects typical validation parameters in complex matrices (e.g., wastewater and urine).

Performance MetricDi-m-tolyl Phosphate-d14Generic IS (e.g., TPP-d15)External Calibration (No IS)
LC-MS Matrix Effect Correction 98% - 102% (Perfect tracking)70% - 85% (RT mismatch)40% - 60% (Severe suppression)
Isotopic Cross-Talk (MRM) 0% (+14 Da shift)N/AN/A
GC-MS Derivatization Yield Identical to native VariableN/A
LC-HRMS Mass Accuracy Marker Excellent (< 2 ppm drift)GoodPoor
Method Precision (RSD%) < 5% 12% - 18%> 25%

Conclusion

For rigorous quantitative analysis of organophosphate metabolites, cutting corners on internal standards leads to systematic errors. Cross-platform validation demonstrates that Di-m-tolyl Phosphate-d14 is indispensable. In LC-MS/MS, it perfectly nullifies matrix suppression; in GC-MS, it tracks derivatization efficiency; and in LC-HRMS, it serves as a robust retention time and exact mass anchor. Laboratories aiming for regulatory-grade data must adopt heavily deuterated, exact-match internal standards to ensure scientific integrity and reproducibility.

References
  • [1] Centers for Disease Control and Prevention (CDC). "Organophosphate Insecticides - Dialkyl Phosphate Metabolites (OPD)." CDC Laboratory Procedure Manual. URL:[Link]

  • [2] Cooper, E. M., et al. "Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry, NIH Public Access. URL:[Link]

  • [3] Martinez-Carballo, E., et al. "Liquid Chromatography−Tandem Mass Spectrometry Determination of Nonionic Organophosphorus Flame Retardants and Plasticizers in Wastewater Samples." Analytical Chemistry, ACS Publications. URL:[Link]

  • [4] Lorenzo, M., et al. "Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples." Journal of Chromatography A, NIH Public Access. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Di-m-tolyl Phosphate-d14

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling Di-m-tolyl Phosphate-d14, a deuterated organophosphate compound. Our goal is to equip you with the knowledge to work safely, protecting both yourself and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation, grounded in the established principles of chemical hygiene for organophosphates.

Understanding the Risks: The Organophosphate Class

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling Di-m-tolyl Phosphate-d14 in any form (neat oil or in solution). The selection is based on providing a multi-layered barrier against potential exposure routes.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Organophosphates can be absorbed through the skin. Nitrile and neoprene offer good chemical resistance against a range of organic compounds.[3] Double-gloving provides an additional layer of protection against tears and permeation.
Body Protection Long-sleeved laboratory coat and chemical-resistant apron (PVC, nitrile, or neoprene).A lab coat provides a primary barrier against splashes. A chemical-resistant apron offers further protection for the torso, especially when handling larger quantities or concentrated solutions.[3]
Eye & Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes. A face shield offers broader protection for the entire face from splashes and aerosols.[3]
Respiratory Protection Work within a certified chemical fume hood. For procedures with a high risk of aerosolization, a NIOSH-approved respirator with organic vapor cartridges is recommended.A chemical fume hood is the primary engineering control to prevent inhalation of vapors.[2] A respirator provides an additional layer of personal protection if engineering controls are insufficient.
Footwear Closed-toe shoes.Protects the feet from spills.

Operational Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling Di-m-tolyl Phosphate-d14, from preparation to disposal. Each stage has specific PPE requirements to mitigate exposure risks.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE: - Double Nitrile/Neoprene Gloves - Lab Coat & Apron - Goggles & Face Shield - Work in Fume Hood prep_sol Prepare Solutions in Chemical Fume Hood prep_ppe->prep_sol Proceed once fully attired handling Perform Experimental Procedures prep_sol->handling Transfer solutions to experimental setup decon Decontaminate Glassware & Work Surfaces handling->decon Upon experiment completion waste Dispose of Waste in Designated Hazardous Waste Container decon->waste doff Doff PPE in Correct Sequence waste->doff Final step

Caption: Workflow for Handling Di-m-tolyl Phosphate-d14

Step-by-Step Procedural Guidance

Donning Personal Protective Equipment
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Lab Coat and Apron: Put on a clean, long-sleeved lab coat, followed by a chemical-resistant apron.

  • Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. Place a face shield over the goggles.

  • Outer Gloves: Don the second pair of nitrile or neoprene gloves, ensuring they overlap the cuffs of the lab coat.

Handling and Experimental Procedures
  • All handling of Di-m-tolyl Phosphate-d14, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Use disposable equipment whenever possible to reduce the need for decontamination.

  • In the event of a spill, immediately alert others in the area. For minor spills within the fume hood, use an appropriate absorbent material and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

Doffing Personal Protective Equipment

The sequence of doffing PPE is critical to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Apron and Lab Coat: Remove the apron, followed by the lab coat, by rolling it away from your body to contain any potential contaminants.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All materials contaminated with Di-m-tolyl Phosphate-d14, including gloves, disposable labware, and absorbent materials, must be disposed of as hazardous chemical waste.[4] Follow your institution's specific guidelines for the collection and disposal of organophosphate waste. Do not dispose of this material down the drain or in general waste.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

By adhering to these protocols, you can confidently and safely work with Di-m-tolyl Phosphate-d14, ensuring both your personal well-being and the integrity of your scientific endeavors.

References

  • Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC. National Center for Biotechnology Information. [Link]

  • Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - Frontiers. Frontiers Media. [Link]

  • (PDF) Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - ResearchGate. ResearchGate. [Link]

  • Personal safety and protective clothing. Food and Agriculture Organization of the United Nations. [Link]

  • Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed. National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION - 3M. 3M. [Link]

  • Cresyl phosphates and xylyl phosphates - Evaluation statement - 26 June 2023. Australian Government Department of Health and Aged Care. [Link]

Sources

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